6-Methyl-2-phenylchroman

Catalog No.
S12329808
CAS No.
5689-37-2
M.F
C16H16O
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-phenylchroman

CAS Number

5689-37-2

Product Name

6-Methyl-2-phenylchroman

IUPAC Name

6-methyl-2-phenyl-3,4-dihydro-2H-chromene

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C16H16O/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-7,9,11,15H,8,10H2,1H3

InChI Key

NPTFYGOMFVUHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C3=CC=CC=C3

6-Methyl-2-phenylchroman, also known as 6-Methyl-4-phenylchroman-2-one, is a compound with the molecular formula C16H14O2C_{16}H_{14}O_2 and a molecular weight of approximately 238.28 g/mol. It is characterized by a chroman structure, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. This compound typically appears as a white to off-white solid and has a melting point range of 68-70°C and a boiling point of around 230°C under reduced pressure. Its chemical structure includes a methyl group at the 6-position and a phenyl group at the 4-position of the chroman system .

Typical of chroman derivatives. These include:

  • Condensation Reactions: It can undergo aldol condensation to form more complex structures.
  • Reduction Reactions: The carbonyl group can be reduced to yield corresponding alcohol derivatives.
  • Substitution Reactions: The aromatic ring can engage in electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered physical properties .

The biological relevance of 6-Methyl-2-phenylchroman is notable, particularly in pharmacology. Compounds in this class have shown potential anti-inflammatory, anti-cancer, and antioxidant activities. For instance, studies have indicated that derivatives of chroman compounds can inhibit cell proliferation in cancer cell lines, suggesting their utility as therapeutic agents . Additionally, some derivatives exhibit selective toxicity towards malignant cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Several synthesis methods have been reported for 6-Methyl-2-phenylchroman:

  • Pechmann Condensation: This method involves the reaction of phenols with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
  • Aldol Condensation: Utilizing appropriate aldehydes or ketones can lead to the formation of chroman derivatives through subsequent cyclization steps.
  • Reduction of Chromone Derivatives: Starting from chromone precursors, reduction reactions can yield 6-Methyl-2-phenylchroman.

These methods allow for the efficient production of the compound and its derivatives with varying substituents that may enhance biological activity .

6-Methyl-2-phenylchroman has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating various diseases, including cancer and inflammation.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its properties may be harnessed in developing novel materials with specific functionalities.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving 6-Methyl-2-phenylchroman focus on its behavior in biological systems. Research indicates that it may interact with specific cellular pathways or receptors, which can lead to its pharmacological effects. For example:

  • Enzyme Inhibition: Some studies suggest that derivatives may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Cellular Uptake: Investigating how this compound permeates cell membranes can inform its bioavailability and therapeutic potential.

These studies are essential for understanding how to optimize its use in therapeutic contexts .

Several compounds share structural similarities with 6-Methyl-2-phenylchroman. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one0.88Contains bulky tert-butyl groups affecting solubility and reactivity
Methyl 3-(4-(benzyloxy)phenyl)propanoate0.88Features an ester functional group, altering reactivity
Methyl 2-(4-(benzyloxy)phenyl)acetate0.87Contains an acetate moiety influencing its pharmacokinetics
3,8-Dihydroxy-6H-benzo[c]chromen-6-one0.82Hydroxyl groups introduce additional hydrogen bonding capabilities

The unique combination of methyl and phenyl groups at specific positions on the chroman structure distinguishes 6-Methyl-2-phenylchroman from these similar compounds, potentially enhancing its biological activity and stability .

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

224.120115130 g/mol

Monoisotopic Mass

224.120115130 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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